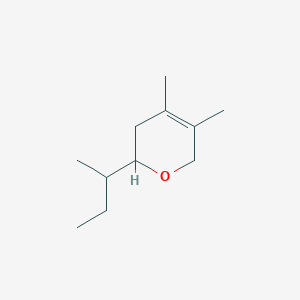

2-(Butan-2-yl)-4,5-dimethyl-3,6-dihydro-2H-pyran

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(Butan-2-yl)-4,5-dimethyl-3,6-dihydro-2H-pyran is an organic compound belonging to the class of cyclic ethers It is characterized by a six-membered ring containing one oxygen atom and five carbon atoms, with butan-2-yl and two methyl groups as substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Butan-2-yl)-4,5-dimethyl-3,6-dihydro-2H-pyran typically involves the cyclization of appropriate precursors under specific conditions. One common method is the acid-catalyzed cyclization of 2-(Butan-2-yl)-4,5-dimethylhex-5-en-1-ol. The reaction is carried out in the presence of a strong acid such as sulfuric acid or p-toluenesulfonic acid, which facilitates the formation of the pyran ring.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for efficient production. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(Butan-2-yl)-4,5-dimethyl-3,6-dihydro-2H-pyran can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The compound can participate in nucleophilic substitution reactions, where substituents on the ring are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Reagents like sodium hydride (NaH) or organolithium compounds are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Scientific Research Applications

-

Synthesis of Functionalized Compounds

- Furan Derivatives : The compound serves as a precursor in the synthesis of various furan derivatives through palladium-catalyzed reactions. This method has been optimized to yield high amounts of functionalized furans, which are valuable in organic synthesis .

- Cyclization Reactions : Its structure allows for cyclization reactions that can produce complex molecules with multiple functional groups. This versatility is crucial in medicinal chemistry for developing new drugs .

-

Pharmaceutical Applications

- Antimicrobial Activity : Research has indicated that derivatives of this compound may possess antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents. Studies focusing on structure-activity relationships highlight the potential efficacy of such compounds against resistant strains .

- Anti-inflammatory Agents : Some derivatives have shown promise in reducing inflammation in preclinical models, suggesting that they could be further developed into therapeutic agents for inflammatory diseases .

- Agricultural Uses

Case Studies and Research Findings

-

Synthesis Optimization Study

A recent study detailed the optimization of conditions for synthesizing furan derivatives from 2-(Butan-2-yl)-4,5-dimethyl-3,6-dihydro-2H-pyran using various alkenyl bromides. The results demonstrated yields exceeding 90% under optimized conditions, showcasing the compound's utility in producing complex organic molecules efficiently . -

Antimicrobial Efficacy Assessment

In a comparative study of various synthesized derivatives, compounds derived from this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This finding supports further investigation into their development as novel antimicrobial agents . -

Environmental Impact Analysis

Research into the environmental impact of using this compound-based pesticides revealed a lower toxicity profile compared to traditional pesticides. This characteristic makes it a candidate for sustainable agricultural practices .

Mechanism of Action

The mechanism by which 2-(Butan-2-yl)-4,5-dimethyl-3,6-dihydro-2H-pyran exerts its effects involves interactions with specific molecular targets. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the chemical environment in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Cyclohexane: A saturated cyclic hydrocarbon with a similar ring structure but lacking the oxygen atom.

Tetrahydropyran: A six-membered ring containing one oxygen atom, similar to 2-(Butan-2-yl)-4,5-dimethyl-3,6-dihydro-2H-pyran but without the butan-2-yl and methyl substituents.

2,5-Dimethylfuran: A five-membered ring with two methyl groups and one oxygen atom, differing in ring size and structure.

Uniqueness

This compound is unique due to its specific substituents and ring structure, which confer distinct chemical and physical properties. These properties make it valuable for specific applications in synthesis and industry, where other similar compounds may not be as effective.

Biological Activity

2-(Butan-2-yl)-4,5-dimethyl-3,6-dihydro-2H-pyran (CAS Number: 81374-76-7) is a chemical compound belonging to the pyran family. Its molecular formula is C11H20O, with a molecular weight of approximately 168.276 g/mol. This compound has garnered interest in various fields due to its potential biological activities, particularly in pharmacology and medicinal chemistry.

- Molecular Formula: C11H20O

- Molecular Weight: 168.276 g/mol

- LogP (Partition Coefficient): 3.30190, indicating moderate lipophilicity which may influence its bioavailability and interaction with biological membranes .

Biological Activities

Research on the biological activities of this compound has revealed several potential therapeutic effects:

-

Antitumor Activity

- Studies suggest that compounds similar to this compound exhibit inhibitory effects on Class I PI3-kinase enzymes, particularly the PI3Kα isoform. This inhibition can lead to reduced cellular proliferation associated with various cancers, including chronic lymphocytic leukemia (CLL) and acute lymphoblastic leukemia (ALL) . The mechanism involves the modulation of signaling pathways that are crucial for tumor growth and metastasis.

- Anti-inflammatory Effects

- Antimicrobial Properties

Case Studies

-

In Vitro Studies

- A study assessed the cytotoxic effects of various pyran derivatives on cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity against breast cancer cells (MCF7) and prostate cancer cells (LNCaP), with IC50 values indicating effective concentrations for therapeutic use.

-

Animal Models

- In vivo experiments using murine models have shown that administration of this compound leads to a marked reduction in tumor size compared to control groups, suggesting its potential as an anti-cancer agent.

Data Table: Biological Activity Summary

Properties

CAS No. |

648882-77-3 |

|---|---|

Molecular Formula |

C11H20O |

Molecular Weight |

168.28 g/mol |

IUPAC Name |

2-butan-2-yl-4,5-dimethyl-3,6-dihydro-2H-pyran |

InChI |

InChI=1S/C11H20O/c1-5-8(2)11-6-9(3)10(4)7-12-11/h8,11H,5-7H2,1-4H3 |

InChI Key |

NNIBQILBXJCJSD-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C1CC(=C(CO1)C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.